2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid (CAS 180576-05-0), commonly referred to as Fmoc-4-carboxymethyl-piperazine, is a bifunctional building block primarily utilized in solid-phase peptide synthesis (SPPS) and targeted protein degrader (PROTAC) design. Structurally, it features a piperazine ring functionalized with an acetic acid moiety and a secondary amine protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This architecture provides a rigid, conformationally constrained spacer that contrasts with highly flexible aliphatic or polyethylene glycol (PEG) linkers. In procurement and material selection, its core value is defined by its high solubility in standard aprotic coupling solvents (such as DMF and NMP) and its strict compatibility with orthogonal Fmoc-based automated synthesis workflows. This allows for the precise, stepwise assembly of complex peptidomimetics, chelating agents, and bifunctional degrader molecules without the need for harsh acidic deprotection steps .
Substituting this specific compound with closely related analogs fundamentally disrupts automated synthesis protocols and downstream molecular performance. Replacing it with the Boc-protected analog (Boc-4-carboxymethyl-piperazine) shifts the deprotection requirement from mild basic conditions (20% piperidine) to harsh acidic conditions (50% trifluoroacetic acid), which prematurely cleaves acid-labile resins (e.g., Wang or Rink Amide) and destroys acid-sensitive side-chain protecting groups. Conversely, utilizing unprotected 1-piperazineacetic acid is unviable for controlled stepwise synthesis; its zwitterionic nature drastically reduces solubility in organic solvents like DMF and leads to uncontrolled polymerization and side reactions during coupling. Furthermore, substituting the piperazine core with a flexible Fmoc-PEG linker sacrifices the conformational rigidity required to minimize entropic penalties in PROTAC ternary complex formation, leading to suboptimal target degradation efficacy [1].
In automated solid-phase synthesis, the choice of amine protecting group dictates the entire cleavage and deprotection strategy. Fmoc-4-carboxymethyl-piperazine is deprotected using 20% piperidine in DMF at room temperature, a mild basic condition that leaves acid-labile linkages (such as Wang resin, which requires >90% TFA for cleavage) completely intact. In contrast, the Boc-protected comparator requires 50% TFA in dichloromethane for deprotection, which causes immediate, premature cleavage of the growing peptide or linker from standard acid-labile SPPS resins [1].
| Evidence Dimension | Deprotection conditions and resin stability |
| Target Compound Data | Fmoc-protected: Deprotection at pH ~10-11 (20% piperidine/DMF); Wang/Rink resins remain 100% intact. |
| Comparator Or Baseline | Boc-4-carboxymethyl-piperazine: Requires 50% TFA/DCM, causing premature resin cleavage. |
| Quantified Difference | Enables 100% retention of acid-labile resin linkages during amine deprotection, whereas the Boc analog causes near-total premature cleavage. |
| Conditions | Standard automated Fmoc-SPPS on acid-labile resins. |
Procurement of the Fmoc variant is mandatory for synthesizing complex sequences on standard acid-labile resins without destroying the intermediate.
The piperazine core inherently restricts the rotational degrees of freedom compared to linear aliphatic chains. When incorporated as a PROTAC linker, the piperazine-acetic acid moiety reduces the entropic penalty (ΔS) associated with the formation of the target-PROTAC-E3 ligase ternary complex. Compared to highly flexible Fmoc-PEG-based linkers, the rigid piperazine spacer limits the number of accessible conformations in solution, thereby pre-organizing the linker trajectory and frequently enhancing the binding affinity and degradation kinetics of the resulting bifunctional molecule [1].
| Evidence Dimension | Linker conformational flexibility (rotatable bonds) |
| Target Compound Data | Piperazine-acetic acid core restricts dihedral angles, providing a rigid spacer. |
| Comparator Or Baseline | Fmoc-PEG-based linkers (e.g., Fmoc-AEEA), which possess highly flexible, freely rotatable aliphatic ether bonds. |
| Quantified Difference | Significantly reduces the entropic penalty of binding by minimizing the loss of conformational degrees of freedom upon ternary complex formation. |
| Conditions | In silico modeling and thermodynamic evaluation of PROTAC ternary complexes. |
Buyers designing targeted protein degraders should select this compound when a rigid spacer is needed to optimize the spatial orientation between the target and E3 ligase.
For a building block to be viable in automated peptide synthesizers, it must exhibit high solubility in aprotic polar solvents. Fmoc-4-carboxymethyl-piperazine achieves a solubility of >0.5 M in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). In stark contrast, the unprotected baseline, 1-piperazineacetic acid, exists as a highly polar zwitterion that is practically insoluble in neat DMF or NMP at concentrations required for efficient coupling (typically 0.2 to 0.5 M). The Fmoc group masks the secondary amine, eliminating this zwitterionic character and ensuring seamless fluidic handling without precipitation in automated lines .
| Evidence Dimension | Solubility in SPPS coupling solvents (DMF/NMP) |
| Target Compound Data | Fmoc-protected: >0.5 M solubility in neat DMF. |
| Comparator Or Baseline | Unprotected 1-piperazineacetic acid: Insoluble in neat DMF at coupling concentrations. |
| Quantified Difference | Fmoc protection increases organic solvent solubility from near-zero to >0.5 M, enabling homogeneous coupling solutions. |
| Conditions | Preparation of 0.2 - 0.5 M coupling solutions for automated peptide synthesizers at 25 °C. |
Ensures processability and prevents line-clogging in automated synthesizers, making it the only viable choice for high-throughput combinatorial chemistry.
Directly leveraging its high solubility in DMF and compatibility with mild piperidine deprotection (as detailed in Section 3), this compound is ideal for automated Fmoc-SPPS. It is used to insert a rigid piperazine spacer into peptide backbones, enhancing proteolytic stability and altering the pharmacokinetic profile of therapeutic peptide candidates without requiring harsh acidic cleavage steps .
Because the piperazine core minimizes the entropic penalty during ternary complex formation compared to flexible PEG chains, this compound is highly procured for synthesizing rigid PROTAC linkers. It allows medicinal chemists to precisely control the spatial distance and orientation between the target-binding ligand and the E3 ubiquitin ligase recruiting moiety [1].
The orthogonal protection scheme enables the selective coupling of the acetic acid moiety to a primary amine on a resin-bound peptide, followed by Fmoc removal to reveal the secondary piperazine amine. This secondary amine can then be further functionalized with fluorophores, radiometal chelators (e.g., DOTA derivatives), or other tags, making it a critical hub for synthesizing diagnostic imaging agents .
Irritant